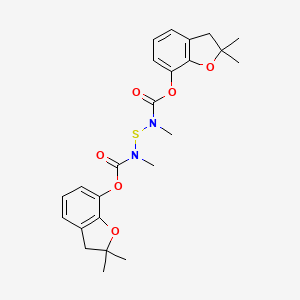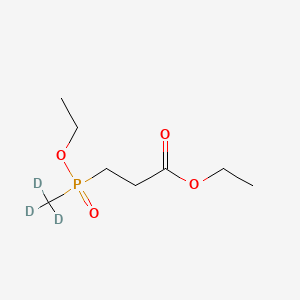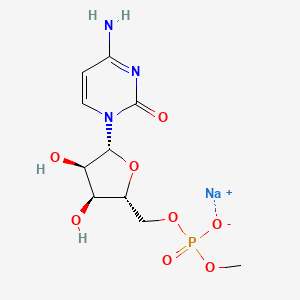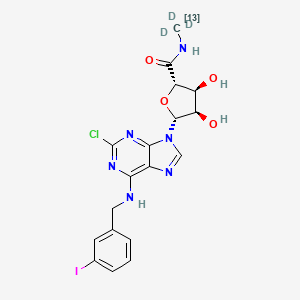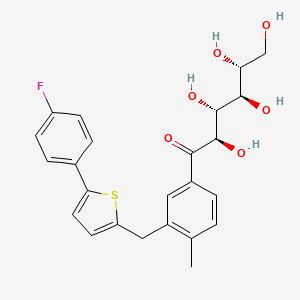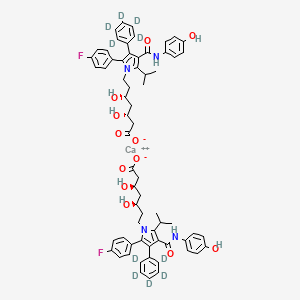
para-Hydroxy Atorvastatin-d5 CalciuM Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications . This compound is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway of cholesterol synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium Salt. . The key steps in the synthesis involve:
Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ethyl Acetate Extraction: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.
Industrial Production Methods
The industrial production of atorvastatin calcium, including its deuterated forms, involves high-yielding synthesis on a multi-kilogram scale. The process ensures product purities greater than 99.5% by implementing key improvements such as isolating the pure product of the ketal deprotection step and using ethyl acetate extraction .
Análisis De Reacciones Químicas
Types of Reactions
para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
para-Hydroxy Atorvastatin-d5 Calcium Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: Studied for its effects on cholesterol metabolism and its role as an HMG-CoA reductase inhibitor.
Medicine: Investigated for its potential in treating hypercholesterolemia and certain dyslipidemias.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering drugs.
Mecanismo De Acción
The mechanism of action of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.
ortho-Hydroxy Atorvastatin Calcium Salt: Another hydroxylated metabolite of atorvastatin.
Atorvastatin-d5 Calcium Salt: A deuterated form of atorvastatin used as an internal standard.
Uniqueness
para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications . Its ability to inhibit HMG-CoA reductase makes it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C66H68CaF2N4O12 |
|---|---|
Peso molecular |
1197.4 g/mol |
Nombre IUPAC |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,4D,5D,6D,7D; |
Clave InChI |
PYIWEMFVBXVPDU-UOXTVLSDSA-L |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


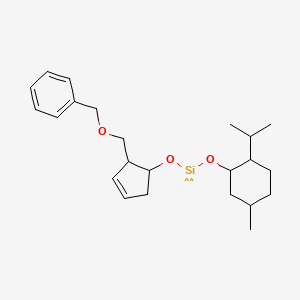
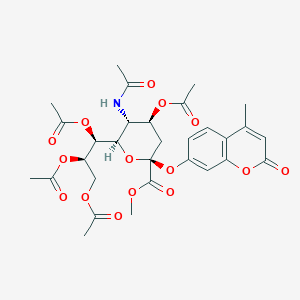
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
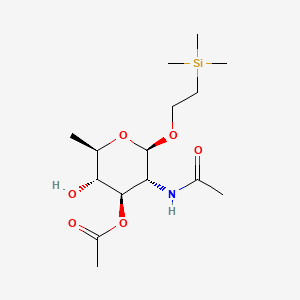
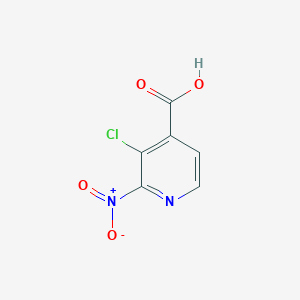
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
